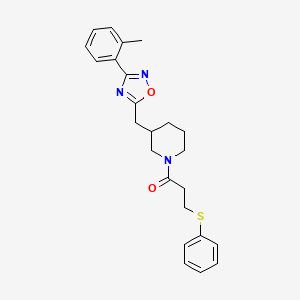

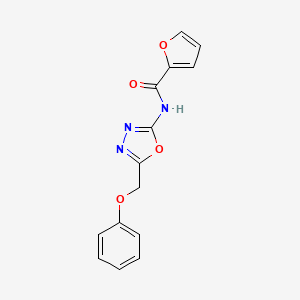

![molecular formula C18H13F3N2OS B2688195 2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 671198-56-4](/img/structure/B2688195.png)

2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that has gained significant attention in scientific research due to its potential to be used as a therapeutic agent. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, and its potential application in the treatment of various diseases.

科学的研究の応用

Antimicrobial and Antiprotozoal Applications

In Vitro and In Vivo Assessment of Antiprotozoal Agents

A study highlighted the synthesis of quinoxaline derivatives showing promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This suggests the potential of these compounds, related to the structure of interest, in treating infections caused by these pathogens (Patel et al., 2017).

Cancer Research

Anticancer Activity of Quinoxaline Derivatives

Research into quinoxaline derivatives, similar to 2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide, has demonstrated significant inhibitory effects on cancer cell lines, including HCT-116 and MCF-7. These findings indicate the therapeutic potential of these compounds in cancer treatment (El Rayes et al., 2022).

Luminescent Materials

Luminescent Properties of Lanthanide Complexes

Studies have shown that certain quinoline derivatives can form complexes with lanthanide ions, exhibiting bright fluorescence. This property is leveraged in creating materials for optical applications and sensors, demonstrating the versatility of these compounds beyond biomedical applications (Wu et al., 2006).

Sensor Applications

Selective Fluorescent Sensors for Metal Ions

A quinoline-based sensor was developed for the selective detection of Cd(2+) ions, showcasing the utility of quinoline derivatives in environmental monitoring and healthcare by detecting and quantifying metal ions in various samples (Zhou et al., 2012).

Antituberculosis Activity

Activity Against Mycobacterium tuberculosis

Compounds derived from quinoline showed significant activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This opens up new avenues for the development of antituberculosis drugs, addressing the challenge of drug resistance (Pissinate et al., 2016).

特性

IUPAC Name |

2-quinolin-2-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2OS/c19-18(20,21)13-5-3-6-14(10-13)22-16(24)11-25-17-9-8-12-4-1-2-7-15(12)23-17/h1-10H,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBMPYAIBXOSMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

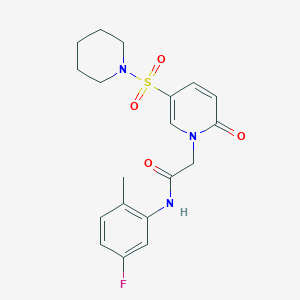

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2688115.png)

![N-(1-cyanocyclobutyl)-N-methyl-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2688118.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2688122.png)

![2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2688127.png)

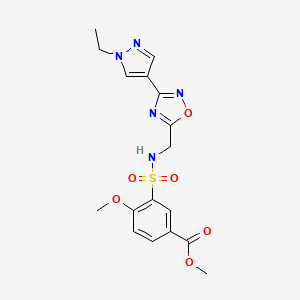

![Methyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2688128.png)

![7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2688133.png)